4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile
Overview
Description
4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile is a chemical compound with the molecular formula C₁₀H₁₆N₂ and a molecular weight of 164.25 g/mol It is characterized by a bicyclic structure with a nitrile group and a methylamino substituent
Preparation Methods
The synthesis of 4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions starting from readily available precursors.
Reaction Conditions: The reactions are usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., H₂/Pd), and nucleophiles (e.g., amines).
Major Products: The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted amides.
Scientific Research Applications
4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile involves its interaction with specific molecular targets:
Comparison with Similar Compounds
4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile can be compared with other similar compounds:
Properties
IUPAC Name |
4-(methylamino)bicyclo[2.2.2]octane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-12-10-5-2-9(8-11,3-6-10)4-7-10/h12H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGTZBIOFNHGJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC12CCC(CC1)(CC2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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